![molecular formula C13H16O3 B14589557 Ethyl 3-[(but-2-en-1-yl)oxy]benzoate CAS No. 61493-60-5](/img/structure/B14589557.png)
Ethyl 3-[(but-2-en-1-yl)oxy]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-[(but-2-en-1-yl)oxy]benzoate is an ester compound characterized by its aromatic benzoate structure and the presence of an ethyl group. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents . This compound, in particular, has unique properties due to its specific molecular structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 3-[(but-2-en-1-yl)oxy]benzoate can be synthesized through the esterification reaction between 3-hydroxybenzoic acid and ethyl but-2-en-1-ol. The reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is carried out at elevated temperatures to increase the reaction rate. The product is then purified through distillation and crystallization techniques to achieve the desired purity .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-[(but-2-en-1-yl)oxy]benzoate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products
Hydrolysis: 3-hydroxybenzoic acid and ethyl but-2-en-1-ol.
Reduction: Corresponding alcohol.
Substitution: Various ester derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 3-[(but-2-en-1-yl)oxy]benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of perfumes, flavoring agents, and other aromatic compounds.
Mécanisme D'action
The mechanism of action of Ethyl 3-[(but-2-en-1-yl)oxy]benzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis in biological systems, releasing active metabolites that exert various effects. The aromatic benzoate structure allows it to interact with enzymes and receptors, influencing biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl benzoate: Similar ester structure but lacks the but-2-en-1-yl group.
Methyl benzoate: Another ester with a methyl group instead of an ethyl group.
Ethyl 4-hydroxybenzoate: Similar structure with a hydroxyl group at the para position.
Uniqueness
Ethyl 3-[(but-2-en-1-yl)oxy]benzoate is unique due to the presence of the but-2-en-1-yl group, which imparts distinct chemical and physical properties.
Propriétés
Numéro CAS |
61493-60-5 |
|---|---|
Formule moléculaire |
C13H16O3 |
Poids moléculaire |
220.26 g/mol |
Nom IUPAC |
ethyl 3-but-2-enoxybenzoate |
InChI |
InChI=1S/C13H16O3/c1-3-5-9-16-12-8-6-7-11(10-12)13(14)15-4-2/h3,5-8,10H,4,9H2,1-2H3 |
Clé InChI |
HLKUESMJCKWEMV-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC(=CC=C1)OCC=CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[3-(Diethylamino)propyl]phenol;hydrobromide](/img/structure/B14589475.png)
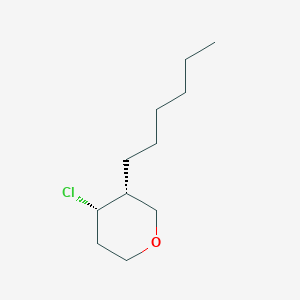
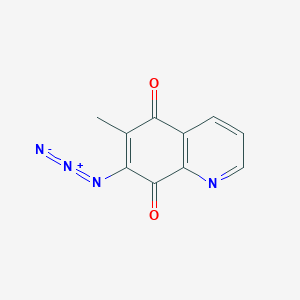
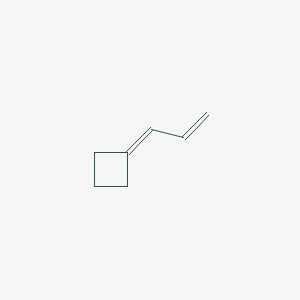
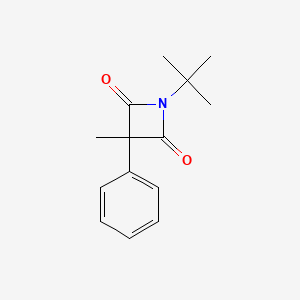


![1,2,3-Triethyl-2,3-dihydro-1H-imidazo[4,5-b]pyrazin-1-ium iodide](/img/structure/B14589519.png)
![3-[3-(2,5-Dioxopyrrolidin-3-yl)-1H-indol-1-yl]propanenitrile](/img/structure/B14589521.png)
![Benzenesulfonamide, 4-[2-(4-nitrophenyl)-4-oxo-3(4H)-quinazolinyl]-](/img/structure/B14589525.png)
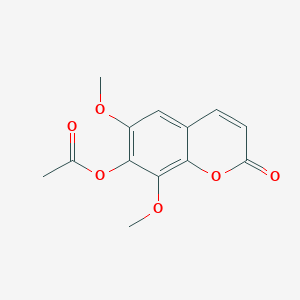

![2-{(E)-[1-Methyl-5-(2-methylpropyl)pyrrolidin-2-ylidene]amino}ethan-1-ol](/img/structure/B14589541.png)
![3-[(3,4-Dichlorophenyl)methyl]-2,6-dimethylphenol](/img/structure/B14589546.png)
